Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as esterification, amidation, and thiophene ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups, such as:
- Ethyl 5-phenylthiophene-2-carboxylate
- Ethyl 2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a thiophene ring, which is known for its diverse biological properties, and various functional groups that may influence its pharmacological effects.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease pathways. For instance, it has been suggested that the compound may inhibit Factor XIa, an enzyme implicated in the coagulation cascade, thus potentially serving as an anticoagulant therapy .
2. Anticancer Properties
The compound's structural features suggest potential interactions with cellular machinery involved in cancer cell proliferation. Similar compounds have demonstrated the ability to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes . The inhibition of mitotic kinesins like HSET (KIFC1) has been observed with related thiazole derivatives, indicating a possible mechanism for anticancer activity.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticoagulant | Inhibition of Factor XIa | |
Anticancer | Induction of multipolar spindles in cancer cells | |
Enzyme Inhibition | Potential inhibition of mitotic kinesins |
Case Study 1: Anticoagulant Activity
In a study investigating the anticoagulant properties of related compounds, it was found that modifications to the ethoxycarbonyl group significantly enhanced the inhibitory activity against Factor XIa. This suggests that similar modifications could be explored for this compound to optimize its therapeutic profile.
Case Study 2: Cancer Cell Studies
Another study focused on the effects of thiazole derivatives on cancer cell lines demonstrated that specific structural modifications led to increased potency against centrosome-amplified cells. The data indicated a correlation between structural complexity and biological efficacy, supporting further investigation into the structure-activity relationship (SAR) of this compound.
Properties
Molecular Formula |
C26H26N2O7S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26N2O7S/c1-5-34-25(31)16-11-7-9-13-18(16)27-23(30)21-15(3)20(26(32)35-6-2)24(36-21)28-22(29)17-12-8-10-14-19(17)33-4/h7-14H,5-6H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
GTYNKHYRSACPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)OCC)C |
Origin of Product |
United States |
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